N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves multiple steps, including cyclization, ring annulation, and direct C-H arylation . One common synthetic route includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to provide the related N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs2CO3/DMSO to form the final product.
Chemical Reactions Analysis
N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, which can lead to the modulation of various cellular pathways, including those involved in cell proliferation and survival .
Comparison with Similar Compounds
N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other pyrrolo[3,2-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their substitution patterns and pharmacokinetic properties.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
By comparing these compounds, the unique structural features and biological activities of this compound can be highlighted, showcasing its potential in various scientific and industrial applications.
Properties
Molecular Formula |
C17H22N8 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H22N8/c1-12-10-13-15(21-12)16(20-11-19-13)25-8-6-24(7-9-25)14-4-5-18-17(22-14)23(2)3/h4-5,10-11,21H,6-9H2,1-3H3 |
InChI Key |
MUXFUISRSMPIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)N(C)C |
Origin of Product |
United States |
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